Prednisolone is a glucocorticoid similar to [cortisol] used for its anti-inflammatory, immunosuppressive, anti-neoplastic, and vasoconstrictive effects. Prednisolone was granted FDA approval on 21 June 1955.
Prednisolone is a Corticosteroid. The mechanism of action of prednisolone is as a Corticosteroid Hormone Receptor Agonist.
Prednisolone is a synthetic glucocorticoid with anti-inflammatory and immunomodulating properties. After cell surface receptor attachment and cell entry, prednisolone enters the nucleus where it binds to and activates specific nuclear receptors, resulting in an altered gene expression and inhibition of proinflammatory cytokine production. This agent also decreases the number of circulating lymphocytes, induces cell differentiation, and stimulates apoptosis in sensitive tumor cells populations. (NCI04)
A glucocorticoid with the general properties of the corticosteroids. It is the drug of choice for all conditions in which routine systemic corticosteroid therapy is indicated, except adrenal deficiency states.
See also: Prednisolone Acetate (active moiety of); Prednisolone Sodium Phosphate (active moiety of); Prednisolone Tebutate (is active moiety of) ... View More ...
Prednisolone
CAS No.: 50-24-8
Cat. No.: VC21342072
Molecular Formula: C21H28O5
Molecular Weight: 360.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 50-24-8 |
---|---|
Molecular Formula | C21H28O5 |
Molecular Weight | 360.4 g/mol |
IUPAC Name | (8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one |
Standard InChI | InChI=1S/C21H28O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h5,7,9,14-16,18,22,24,26H,3-4,6,8,10-11H2,1-2H3/t14-,15-,16-,18+,19-,20-,21-/m0/s1 |
Standard InChI Key | OIGNJSKKLXVSLS-VWUMJDOOSA-N |
Isomeric SMILES | C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)CCC4=CC(=O)C=C[C@]34C)O |
SMILES | CC12CC(C3C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC34C)O |
Canonical SMILES | CC12CC(C3C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC34C)O |
Colorform | Crystals White to practically white crystalline powde |
Melting Point | 235 °C with some decomposition CRYSTALS FROM ETHANOL; MP: 266-273 °C /TEBUTATE/ 235 °C |
Pharmacological Profile
Mechanism of Action
Prednisolone exerts its therapeutic effects primarily through binding to glucocorticoid receptors (GR) in target tissues. While much of the clinical benefit comes from its interaction with the GR, prednisolone also demonstrates affinity for mineralocorticoid receptors (MR), distinguishing it from some other synthetic corticosteroids like dexamethasone . This dual receptor interaction profile contributes to its distinct physiological effects.
The binding of prednisolone to the glucocorticoid receptor initiates a cascade of cellular events that ultimately results in:
-
Decreased production of inflammatory mediators
-
Reduced migration of inflammatory cells to sites of inflammation
-
Inhibition of the release of inflammatory enzymes
-
Suppression of immune responses through various mechanisms
When compared to naturally occurring glucocorticoids such as cortisone and cortisol (hydrocortisone), prednisolone exhibits approximately five times more potent anti-inflammatory effects while demonstrating less pronounced mineralocorticoid properties .
Pharmacokinetics
The pharmacokinetic profile of prednisolone is characterized by several important properties:
-
Absorption: Prednisolone is readily absorbed from the gastrointestinal tract following oral administration .
-
Distribution: After absorption, prednisolone is extensively bound to plasma proteins, particularly albumin, with only the unbound fraction being biologically active. The distribution volume varies based on dose and disease state .
-
Metabolism: Notably, prednisolone itself is often the product of metabolism, as the related compound prednisone undergoes rapid first-pass hydroxylation in the liver to form active prednisolone. This conversion occurs with a preconversion biological half-life of approximately 60 minutes . Prednisolone is then further metabolized in the liver to produce biologically inactive metabolites, primarily through glucuronidation and sulphation .
-
Elimination: Prednisolone and its metabolites are primarily excreted in urine as free and conjugated forms. Some unchanged prednisolone is also excreted in urine .
-
Half-life: The plasma half-life of prednisolone is approximately 2-3 hours, though its biological effects typically persist for 18-36 hours, allowing for once-daily dosing in many clinical scenarios .
The pharmacokinetics of prednisolone demonstrate non-linear characteristics, particularly at higher doses, which contrasts with the linear pharmacokinetics observed with dexamethasone . This non-linearity may have important implications for dose equivalence calculations between different corticosteroids.
Table 1: Key Pharmacokinetic Parameters of Prednisolone
Parameter | Value |
---|---|
Absorption | Readily absorbed from GI tract |
Plasma Protein Binding | Extensive |
Plasma Half-life | 2-3 hours |
Biological Half-life | 18-36 hours |
Metabolism | Hepatic (glucuronidation and sulphation) |
Excretion | Primarily renal |
Clinical Applications
Prednisolone serves as an essential therapeutic agent for a wide spectrum of medical conditions characterized by inflammation, immune dysregulation, or both. Its broad utility stems from its potent anti-inflammatory and immunosuppressive properties.
Inflammatory Conditions
Prednisolone effectively treats numerous inflammatory disorders, including:
-
Rheumatological diseases: Rheumatoid arthritis, polymyalgia rheumatica, and various forms of vasculitis .
-
Respiratory conditions: Asthma exacerbations, chronic obstructive pulmonary disease flares, and interstitial lung diseases .
-
Gastrointestinal disorders: Inflammatory bowel diseases such as Crohn's disease and ulcerative colitis .
-
Skin diseases: Severe eczema, psoriasis, pemphigus, and other dermatological conditions .
Allergic Reactions
Prednisolone is frequently employed to manage severe allergic reactions, including:
-
Anaphylaxis: As adjunctive therapy following epinephrine administration
-
Drug reactions: Severe cutaneous adverse reactions
-
Environmental allergies: When conventional therapies provide inadequate relief
Hematological Disorders
Several blood disorders respond favorably to prednisolone therapy:
-
Autoimmune hemolytic anemia
-
Immune thrombocytopenia
-
Certain forms of leukemia and lymphoma
Organ Transplantation
Prednisolone plays a crucial role in preventing organ rejection following transplantation. It is typically used as part of a multi-drug immunosuppressive regimen to modulate the recipient's immune response to the transplanted tissue .
Oncology
In oncology, prednisolone serves multiple purposes:
-
Direct anti-tumor activity: Particularly in lymphoid malignancies
-
Anti-emetic effects: Reducing chemotherapy-induced nausea and vomiting
-
Appetite stimulation: Countering cancer-related anorexia
-
Reduction of tumor-associated edema: Especially important in brain tumors
Dosage and Administration
General Considerations
Prednisolone is typically administered orally as tablets or liquid, with dosing regimens tailored to the specific condition being treated, its severity, and individual patient factors. In clinical practice, prednisolone dosing is generally categorized into maintenance doses (5-20 mg daily) and active treatment doses (30-80 mg daily) .
For optimal effect and to minimize disturbance to the natural circadian rhythm of cortisol secretion, prednisolone is best taken once daily in the morning . This timing also helps reduce the risk of insomnia, which is a common side effect.
Clinical Study Dosing
In research settings, such as the CORE study, investigators selected representative dosages to examine clinical bioequivalence between prednisolone and dexamethasone. The study employed 7.5 mg prednisolone daily as a low maintenance dose (at a borderline physiological level) and 30 mg prednisolone daily as a low active treatment dose . These doses were compared with presumed bioequivalent doses of dexamethasone (1.125 mg and 4.5 mg, respectively), based on traditional conversion factors .
Duration of Therapy
The duration of prednisolone therapy varies significantly based on the condition being treated:
-
Short-term use (less than 3 weeks): Often sufficient for acute conditions like poison ivy exposure or asthma exacerbations.
-
Intermediate-term use (3 weeks to 3 months): Typically employed for conditions requiring more sustained therapy, such as some forms of dermatitis or inflammatory bowel disease flares.
-
Long-term use (beyond 3 months): Reserved for chronic conditions like rheumatoid arthritis, systemic lupus erythematosus, or organ transplant recipients.
For treatments lasting more than 3 weeks or involving high doses (greater than 40 mg) for more than 1 week, tapering is necessary to allow recovery of the hypothalamic-pituitary-adrenal (HPA) axis and prevent withdrawal symptoms .
Comparative Studies and Bioequivalence
Prednisolone vs. Dexamethasone
The CORE (COrticosteroids REvised) study represents a significant scientific effort to re-examine the clinical bioequivalence of prednisolone and dexamethasone, the two most widely prescribed synthetic corticosteroids . This double-blind, randomized cross-over clinical trial aimed to address limitations in previous bioequivalence data, which were largely based on animal studies or research with subjective endpoints .
The study design involved 24 healthy volunteers receiving both prednisolone (7.5 mg followed by 30 mg daily) and dexamethasone (1.125 mg followed by 4.5 mg daily) in a cross-over fashion with a 4-8 week washout period between treatments . The primary endpoint was the difference in 24-hour urinary free cortisol excretion, serving as a measure of HPA-axis suppression .
Several key differences between prednisolone and dexamethasone were highlighted:
-
Receptor interactions: While both medications activate glucocorticoid receptors, only prednisolone demonstrates significant mineralocorticoid receptor effects .
-
Metabolism: The two drugs undergo different intracellular handling by 11β-hydroxysteroid dehydrogenase enzymes types 1 and 2 .
-
Pharmacokinetics: Prednisolone exhibits non-linear pharmacokinetics, while dexamethasone demonstrates linear pharmacokinetics, suggesting that the conversion factor between the two medications may be dose-dependent .
The investigators hypothesized that these differences might result in varying effects on different physiological systems, challenging the conventional approach of using a single conversion factor across all body systems .
Physiological Effects and Monitoring
Effects on Other Endocrine Systems
Prednisolone affects multiple endocrine pathways beyond the HPA axis:
-
Hypothalamic-pituitary-gonadal axis: Influences on reproductive hormones, including testosterone, dihydrotestosterone, progesterone, 17-hydroxyprogesterone, androstenedione, luteinizing hormone, follicle-stimulating hormone, and sex hormone-binding globulin .
-
Renin-angiotensin-aldosterone system: Due to its partial mineralocorticoid effects, prednisolone can influence plasma renin and aldosterone levels, serum and urinary potassium, and the transtubular potassium gradient, which serves as a measure of mineralocorticoid bioactivity .
Immunological Effects
Prednisolone exerts profound effects on the immune system, which form the basis for many of its therapeutic applications. These effects include:
-
Changes in leukocyte counts and distribution: Alterations in absolute leukocyte, granulocyte, and monocyte counts can be measured using flow cytometry .
-
Modulation of inflammatory mediators: Reduction in pro-inflammatory cytokines and other inflammatory molecules.
-
T-cell function alteration: Affects both T-cell activation and proliferation.
Special Considerations
Prednisolone in Special Populations
Special considerations apply to certain patient populations:
-
Patients with adrenal insufficiency: Prednisolone serves as replacement therapy for those with primary or secondary adrenal insufficiency, such as Addison's disease or hypopituitarism. In these cases, abrupt discontinuation must be strictly avoided .
-
Patients with infections: While prednisolone's immunosuppressive effects may increase infection risk, it paradoxically plays a role in managing certain infectious processes with significant inflammatory components, such as specific types of pneumonia or meningitis.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume